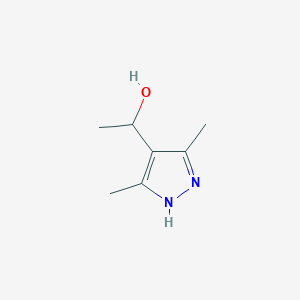
2,4-Dichloro-5-pyrimidinecarboxylate de méthyle
Vue d'ensemble
Description
Methyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Methyl 2,4-dichloropyrimidine-5-carboxylate has several applications in scientific research:
Analyse Biochimique
Biochemical Properties
Methyl 2,4-dichloropyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair mechanisms .
Cellular Effects
The effects of Methyl 2,4-dichloropyrimidine-5-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, Methyl 2,4-dichloropyrimidine-5-carboxylate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,4-dichloropyrimidine-5-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2,4-dichloropyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can induce significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Methyl 2,4-dichloropyrimidine-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in nucleotide synthesis and energy metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of Methyl 2,4-dichloropyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
Methyl 2,4-dichloropyrimidine-5-carboxylate exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,4-dichloropyrimidine-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichloropyrimidine with methyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of methyl 2,4-dichloropyrimidine-5-carboxylate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .
Mécanisme D'action
The mechanism of action of methyl 2,4-dichloropyrimidine-5-carboxylate depends on its specific application. In pharmaceutical contexts, it often acts by inhibiting or modulating the activity of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative or final product synthesized from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,6-dichloropyridine-4-carboxylate
- Methyl 4,6-dichloropyridine-2-carboxylate
- Methyl 2,6-dichloropyridine-3-carboxylate
Uniqueness
Methyl 2,4-dichloropyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
methyl 2,4-dichloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNAWVXVOHNOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631071 | |
| Record name | Methyl 2,4-dichloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3177-20-6 | |
| Record name | Methyl 2,4-dichloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3177-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1371340.png)
![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)


![6-Azaspiro[4.5]decan-9-ol](/img/structure/B1371348.png)

![3-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1371352.png)
